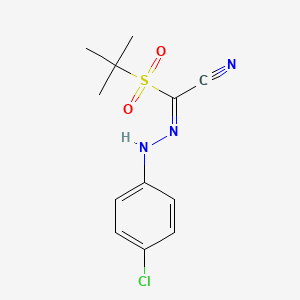

(E)-N-(4-chlorophenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoyl cyanide

Description

(E)-N-(4-chlorophenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoyl cyanide is a complex organic compound characterized by its unique structural components. This compound contains a chlorophenyl group, a sulfonyl group, and a methanecarbohydrazonoyl cyanide moiety, making it a subject of interest in various fields of chemical research.

Properties

Molecular Formula |

C12H14ClN3O2S |

|---|---|

Molecular Weight |

299.78 g/mol |

IUPAC Name |

(1Z)-1-tert-butylsulfonyl-N-(4-chloroanilino)methanimidoyl cyanide |

InChI |

InChI=1S/C12H14ClN3O2S/c1-12(2,3)19(17,18)11(8-14)16-15-10-6-4-9(13)5-7-10/h4-7,15H,1-3H3/b16-11- |

InChI Key |

VLCPUAZUQXIQNA-WJDWOHSUSA-N |

Isomeric SMILES |

CC(C)(C)S(=O)(=O)/C(=N\NC1=CC=C(C=C1)Cl)/C#N |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-chlorophenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoyl cyanide typically involves multiple steps, starting with the preparation of the chlorophenyl derivative. This is followed by the introduction of the sulfonyl group through sulfonation reactions. The final step involves the formation of the methanecarbohydrazonoyl cyanide moiety, which can be achieved through a series of nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-chlorophenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoyl cyanide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

Substitution: Nucleophilic substitution reactions can replace the cyanide group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, derivatives of similar compounds have been tested against various strains of bacteria and fungi. The results indicate that these compounds exhibit significant inhibitory effects against Gram-positive and Gram-negative bacteria as well as fungal strains.

Case Study: Antimicrobial Testing

- Organisms Tested:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

- Candida albicans (fungal)

- Results:

Synthesis of Heterocyclic Compounds

The compound serves as a valuable synthon in the synthesis of various nitrogenous heterocycles, such as thiazoles, dihydropyridines, and imidazoles. These heterocycles are important due to their wide-ranging biological activities.

Synthesis Pathway:

- Starting Material: (E)-N-(4-chlorophenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoyl cyanide.

- Reactions: Condensation reactions leading to the formation of complex heterocycles.

Table 1: Summary of Heterocycles Synthesized

| Heterocycle Type | Yield (%) | Biological Activity |

|---|---|---|

| Iminocoumarine | 85 | Antimicrobial |

| Thiazole | 75 | Anticancer |

| Dihydropyridine | 70 | Antiviral |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound and its derivatives with various biological targets. These studies provide insights into the mechanism of action and potential therapeutic applications.

Findings:

Mechanism of Action

The mechanism of action of (E)-N-(4-chlorophenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. The cyanide group may also play a role in inhibiting enzyme activity by binding to the active site.

Comparison with Similar Compounds

Similar Compounds

(E)-(4-Chlorophenyl)(furan-2-yl)methanone oxime: This compound shares the chlorophenyl group but differs in the presence of a furan ring and an oxime group.

Phenolic Compounds: These compounds contain a phenol moiety and exhibit various biological activities, such as antimicrobial and antioxidant properties.

Uniqueness

(E)-N-(4-chlorophenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoyl cyanide is unique due to its combination of a chlorophenyl group, a sulfonyl group, and a methanecarbohydrazonoyl cyanide moiety

Biological Activity

(E)-N-(4-chlorophenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoyl cyanide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular structure, which features a chlorophenyl group, a sulfonyl moiety, and a hydrazone linkage. This complex structure is indicative of its potential interactions with biological targets.

Biological Activities

1. Antibacterial Activity

Research indicates that compounds similar to (E)-N-(4-chlorophenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoyl cyanide exhibit significant antibacterial properties. For instance, derivatives with the sulfonamide group have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Studies have demonstrated strong inhibitory effects against these enzymes, which are crucial in treating conditions like Alzheimer's disease and urease-related infections .

3. Anticancer Potential

There is growing evidence supporting the anticancer properties of related compounds. For example, sulfonamide derivatives have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways .

The biological activity of (E)-N-(4-chlorophenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoyl cyanide is believed to stem from its interaction with specific biomolecules:

- Targeting DNA Replication : Some derivatives have shown the ability to interfere with viral DNA replication processes, making them potential candidates for antiviral therapies .

- Binding Interactions : Studies utilizing docking simulations have revealed that these compounds can form hydrogen bonds and hydrophobic interactions with active site residues of target proteins, enhancing their inhibitory effects .

Case Studies

Case Study 1: Antiviral Activity

A study highlighted the effectiveness of similar compounds against human adenovirus (HAdV) infections in immunocompromised patients. The most potent derivative demonstrated an IC50 value of 0.27 μM, indicating strong antiviral activity while maintaining low cytotoxicity .

Case Study 2: Enzyme Inhibition Studies

In another investigation, a series of sulfonamide derivatives were synthesized and tested for AChE inhibition. The most active compound exhibited an IC50 value significantly lower than that of traditional inhibitors, suggesting enhanced potency due to structural modifications .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.